2,3,6-Trichlorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Monitoring:

2,3,6-trichlorotoluene (2,3,6-TCT) has been identified as a potential environmental contaminant due to its persistence and presence in various environmental samples, including water, soil, and air. Research studies have employed 2,3,6-TCT as a marker compound to assess the contamination of environmental matrices with industrial waste and to track the migration pathways of these pollutants. Source: [Extraction and chromatographic determination of 2,3,6-trichlorotoluene and 2,3,6-trichloro-p-tert-butyltoluene in water: ]

Analytical Methods Development:

The development of sensitive and reliable analytical techniques is crucial for the accurate detection and quantification of 2,3,6-TCT in environmental samples. Research efforts have focused on chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors like mass spectrometry (MS) for the analysis of 2,3,6-TCT in complex environmental matrices. Source: [2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem: )]

Toxicological Studies:

While limited, some scientific research has investigated the potential toxicological effects of 2,3,6-TCT. These studies have explored its impact on various biological systems, including its potential for cytotoxicity, neurotoxicity, and endocrine disruption. However, further research is needed to fully elucidate the complete toxicological profile of 2,3,6-TCT. Source: [2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem: )]

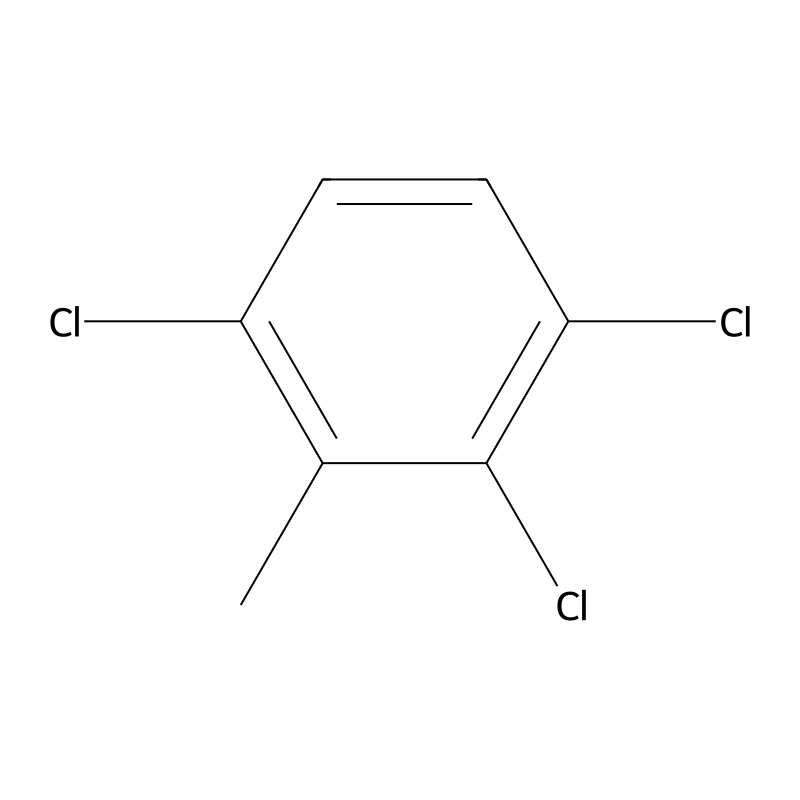

2,3,6-Trichlorotoluene is a chlorinated aromatic compound with the molecular formula and a molecular weight of 195.47 g/mol. It is characterized by the presence of three chlorine atoms attached to a toluene structure, specifically at the 2, 3, and 6 positions of the benzene ring. This compound is known for its moderate toxicity and potential environmental impact, particularly in aquatic systems .

- Electrophilic Substitution Reactions: Chlorinated toluenes can react with electrophiles, leading to further substitution reactions.

- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under certain conditions.

- Dehydrochlorination: Heating or reacting with strong bases can lead to the elimination of chlorine atoms, forming less chlorinated derivatives .

Several methods exist for synthesizing 2,3,6-Trichlorotoluene:

- Chlorination of Toluene: Direct chlorination using chlorine gas in the presence of a catalyst can yield 2,3,6-Trichlorotoluene.

- Multi-step Synthesis: A more complex method may involve starting from simpler aromatic compounds and introducing chlorine at specific positions through a series of reactions involving reagents such as sulfuric acid and nitrous acid .

- Electrophilic Aromatic Substitution: Utilizing chlorinating agents like phosphorus pentachloride in a controlled environment can also produce this compound.

2,3,6-Trichlorotoluene finds applications primarily in:

- Agricultural Chemicals: It serves as a precursor in the synthesis of herbicides like 2,3,6-trichlorobenzoic acid.

- Solvents: Due to its solvent properties, it is used in various industrial applications.

- Chemical Intermediates: It acts as an intermediate in the production of other chemical compounds .

Studies on the interactions of 2,3,6-Trichlorotoluene with biological systems have shown that it can affect enzyme activity and disrupt metabolic processes. Its interactions with cellular components may lead to oxidative stress and inflammation. Further research is necessary to fully understand its mechanisms of action and long-term effects on health and ecosystems .

Several compounds are structurally similar to 2,3,6-Trichlorotoluene. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2,4,6-Trichlorotoluene | 88-73-3 | Has chlorine substitutions at different positions; widely studied for its herbicidal properties. |

| 2,3-Dichlorotoluene | 95-50-1 | Contains two chlorine atoms; less toxic than its trichloro counterpart but still poses environmental risks. |

| 3-Chloroaniline | 106-47-8 | An amino-substituted aromatic compound; used in dye production and has different biological activity profiles. |

Uniqueness of 2,3,6-Trichlorotoluene:

The distinct arrangement of chlorine atoms on the benzene ring gives 2,3,6-Trichlorotoluene unique chemical reactivity compared to its analogs. Its specific toxicity profile and role as a precursor in herbicide production further highlight its significance in both industrial and environmental contexts .

2,3,6-Trichlorotoluene is an organochlorine compound with the molecular formula C7H5Cl3 and a molecular weight of 195.474 g/mol [1] [7]. This compound belongs to the family of chlorinated toluenes, where three hydrogen atoms of the toluene molecule have been substituted by chlorine atoms at positions 2, 3, and 6 of the benzene ring [2] [14].

The molecular structure of 2,3,6-Trichlorotoluene features a planar benzene ring with delocalized π electrons, a methyl group at position 1, and chlorine atoms at positions 2, 3, and 6 [14] [15]. The carbon atoms in the aromatic ring are sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120° between adjacent carbon atoms [9] [17].

The bond lengths in 2,3,6-Trichlorotoluene follow typical patterns for aromatic compounds: carbon-carbon bonds in the aromatic ring measure approximately 1.39 Å, which is shorter than the standard carbon-carbon single bond (1.54 Å) due to the resonance stabilization of the aromatic system [9] [17]. The carbon-chlorine bonds are relatively long at approximately 1.74 Å, reflecting the larger atomic radius of chlorine compared to hydrogen [14]. The bond between the benzene ring and the methyl group (C-CH3) has a length of approximately 1.51 Å, which is characteristic of an sp²-sp³ carbon-carbon bond [17] [26].

The presence of three chlorine atoms around the benzene ring creates significant steric hindrance, particularly between the adjacent chlorine atoms at positions 2 and 3 [20]. This steric strain influences the overall molecular geometry, causing slight deviations from perfect planarity in the molecule [12] [26]. The electronic effects of the chlorine substituents, which are electron-withdrawing through induction but electron-donating through resonance, further influence the electron density distribution across the molecule [24] [26].

Table 1: Key Structural Parameters of 2,3,6-Trichlorotoluene

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C7H5Cl3 | Three chlorine atoms on toluene backbone [7] [15] |

| Molecular Weight | 195.474 g/mol | Standard atomic weights [2] [26] |

| Bond Angles (aromatic) | ~120° | Typical for sp² hybridized carbon atoms [9] [17] |

| C-C Bond Length (aromatic) | ~1.39 Å | Shorter than typical C-C single bond [9] [17] |

| C-Cl Bond Length | ~1.74 Å | Longer than C-H bonds due to Cl atom size [14] |

| C-CH3 Bond Length | ~1.51 Å | Standard sp²-sp³ bond length [17] [26] |

| Physical State | Liquid | At room temperature [2] [15] |

| Color | Colorless to pale yellow | Visual appearance [2] [15] |

Positional Isomerism in Trichlorotoluene Derivatives

Positional isomerism is a form of structural isomerism where compounds share the same molecular formula but differ in the relative positions of substituents on the molecular framework [12] [25]. In the case of trichlorotoluene derivatives, positional isomerism arises from the different possible arrangements of the three chlorine atoms around the benzene ring while maintaining the methyl group at a fixed position [1] [19].

Trichlorotoluene exists in six constitutional isomers, each with distinct physical and chemical properties despite sharing the identical molecular formula C7H5Cl3 [1] [5]. These isomers are: 2,3,4-trichlorotoluene, 2,3,5-trichlorotoluene, 2,3,6-trichlorotoluene, 2,4,5-trichlorotoluene, 2,4,6-trichlorotoluene, and 3,4,5-trichlorotoluene [1] [11]. The numbering system follows the standard convention for substituted benzenes, with the carbon bearing the methyl group designated as position 1, and the remaining positions numbered sequentially around the ring [1] [25].

The positional arrangement of chlorine atoms significantly influences the molecular symmetry of each isomer [12] [22]. For instance, 2,4,6-trichlorotoluene exhibits higher symmetry (C2v point group) compared to 2,3,6-trichlorotoluene, which has lower symmetry (C1 point group) [20] [22]. This difference in symmetry directly affects properties such as dipole moment, with less symmetric isomers generally having higher dipole moments [12] [22].

The position of substituents also affects the electronic distribution within the molecule [12] [24]. Chlorine atoms are deactivating substituents for electrophilic aromatic substitution reactions, but their deactivating strength varies depending on their relative positions [24] [25]. When chlorine atoms are adjacent to each other, as in 2,3,6-trichlorotoluene, their combined electronic effects can lead to stronger deactivation at certain positions of the ring compared to isomers where the chlorine atoms are more evenly distributed [19] [24].

Positional isomerism in trichlorotoluene derivatives demonstrates how subtle changes in molecular structure can lead to significant differences in physical and chemical properties, highlighting the importance of precise structural characterization in understanding the behavior of these compounds [12] [19] [25].

Comparative Analysis of Trichlorotoluene Isomers

A comparative analysis of the six trichlorotoluene isomers reveals significant differences in their physical properties, molecular geometry, and electronic characteristics, all stemming from the varied positions of the chlorine substituents [1] [11].

The physical properties of trichlorotoluene isomers show notable variations that can be directly attributed to their structural differences [1] [11]. Melting points range from 32.0°C for 2,4,6-trichlorotoluene to 79.95°C for 2,4,5-trichlorotoluene, while boiling points span from 235.4°C to 249.3°C [1] [11]. 2,3,6-Trichlorotoluene has a melting point of 42.95°C and a boiling point of 241.8°C, positioning it in the middle range among its isomers [1] [2]. These variations in physical properties reflect differences in molecular symmetry, packing efficiency in the solid state, and intermolecular forces [1] [20].

The distribution of chlorine atoms around the benzene ring creates distinct electronic environments in each isomer [19] [24]. In 2,3,6-trichlorotoluene, the clustering of chlorine atoms on one side of the molecule results in an asymmetric electron density distribution, leading to a higher dipole moment compared to more symmetrically substituted isomers like 2,4,6-trichlorotoluene [12] [22]. This electronic asymmetry influences the reactivity patterns of the isomers, particularly in electrophilic substitution reactions where the deactivating effect of chlorine substituents varies depending on their relative positions [19] [24].

Table 2: Comparative Analysis of Trichlorotoluene Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) | Chlorine Distribution | Symmetry | Steric Effects | Electronic Effects |

|---|---|---|---|---|---|---|

| 2,3,4-Trichlorotoluene | 42.90 | 249.3 | Adjacent (2,3,4) | Low | High | Strong deactivation |

| 2,3,5-Trichlorotoluene | 44.65 | 240.4 | Mixed (2,3,5) | Low | Medium | Moderate deactivation |

| 2,3,6-Trichlorotoluene | 42.95 | 241.8 | Adjacent around methyl | Low | High | Strong deactivation |

| 2,4,5-Trichlorotoluene | 79.95 | 240.5 | Mixed (2,4,5) | Low | Medium | Moderate deactivation |

| 2,4,6-Trichlorotoluene | 32.00 | 235.4 | Symmetric (2,4,6) | High | Medium | Moderate deactivation |

| 3,4,5-Trichlorotoluene | 44.85 | 248.3 | Adjacent away from methyl | Medium | High | Strong deactivation |

The steric interactions between substituents also differ significantly among the isomers [12] [20]. In 2,3,6-trichlorotoluene, the presence of adjacent chlorine atoms at positions 2 and 3, combined with the proximity of the chlorine at position 6 to the methyl group, creates substantial steric hindrance [12] [20]. This steric strain can affect the planarity of the molecule and influence its ability to participate in intermolecular interactions [12] [20]. In contrast, isomers with more distributed chlorine atoms, such as 2,4,6-trichlorotoluene, experience reduced steric strain due to the more balanced distribution of substituents [19] [20].

Crystal packing efficiency also varies among the isomers, with more symmetric isomers generally exhibiting more efficient packing in the solid state [20] [22]. This difference in packing efficiency contributes to the variations in melting points observed across the isomers, with the highly symmetric 2,4,6-trichlorotoluene having the lowest melting point (32.0°C) due to weaker intermolecular forces in the crystal lattice [1] [20].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 37 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website